(R)-(3-Aminopiperidin-1-yl)(phenyl)methanone
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Overview
Description
®-(3-Aminopiperidin-1-yl)(phenyl)methanone is a chiral compound with a piperidine ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In industrial settings, the production of ®-(3-Aminopiperidin-1-yl)(phenyl)methanone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and amino compounds.
Scientific Research Applications
®-(3-Aminopiperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-(3-Aminopiperidin-1-yl)(phenyl)methanone: The enantiomer of the compound with similar chemical properties but different biological activities.
(3-Aminopiperidin-1-yl)(phenyl)methanone: The racemic mixture containing both enantiomers.
(3-Aminopiperidin-1-yl)(phenyl)methanol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
®-(3-Aminopiperidin-1-yl)(phenyl)methanone is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture. This makes it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2/t11-/m1/s1 |
InChI Key |
QXZQTLCDKRVYKB-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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